1,3,5-Tribromo-2-methoxy-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,3,5-Tribromo-2-methoxy-4-methylbenzene often involves multi-step organic reactions, including halogenation, methoxylation, and methylation. For instance, the base-induced polymerization of related compounds in aqueous acetonitrile yields soluble polyelectrolytes, which upon thermal elimination give electronically substituted poly(phenylene vinylene)s showcasing the complexity and versatility in synthesizing such compounds (Lahti et al., 1994).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tribromo-2-methoxy-4-methylbenzene and its derivatives has been extensively studied using spectroscopic and computational methods. For example, studies have employed density functional theory (DFT) calculations to optimize geometric structures and to predict electronic properties, indicating the importance of computational methods in understanding the molecule's structure and behavior (Kotan & Kardaş, 2021).
Chemical Reactions and Properties
The chemical reactions involving 1,3,5-Tribromo-2-methoxy-4-methylbenzene derivatives are characterized by their reactivity towards electrophilic substitution, due to the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group. These reactions are pivotal for further functionalization of the benzene ring. For instance, polymerization reactions have been used to synthesize related compounds with significant electronic properties, demonstrating the compound's versatility in chemical synthesis and modification (Lahti et al., 1994).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of 1,3,5-Tribromo-2-methoxy-4-methylbenzene in different environments. X-ray diffraction analysis and spectroscopic methods are typically employed to elucidate the crystal structure and to understand the intermolecular interactions that influence these properties. For related compounds, single-crystal X-ray diffraction analysis has revealed detailed structural information, highlighting the role of van der Waals interactions in crystal packing (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of 1,3,5-Tribromo-2-methoxy-4-methylbenzene, such as reactivity, stability, and electronic properties, are influenced by its molecular structure. The presence of bromine atoms and a methoxy group affects its electron distribution, making it a candidate for various chemical reactions. Computational studies, including DFT calculations, play a significant role in predicting these properties, offering insights into the molecule's behavior in chemical processes (Kotan & Kardaş, 2021).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of polystannylated benzene derivatives and tris- and tetrakis(chloromercurio)benzenes. The structure of these compounds was confirmed by X-ray crystallography, highlighting its role in organometallic chemistry (Rot et al., 2000).
Chemical and Electrochemical Reactions
- Research has shown its relevance in the electrochemical reduction of methyl triclosan, a known environmental pollutant, at glassy carbon electrodes in specific solvent conditions. This study contributes to our understanding of environmental chemistry and pollutant degradation (Peverly et al., 2014).
Applications in Marine Biology and Pharmacology
- Highly brominated mono- and bis-phenols from marine algae, structurally related to 1,3,5-Tribromo-2-methoxy-4-methylbenzene, have been studied for their radical-scavenging activity, demonstrating the compound's potential in pharmacological applications (Duan et al., 2007).
Inclusion Complex Formation
- The compound has been investigated for its ability to form stable inclusion complexes with benzene, stabilized by aromatic C-H···O hydrogen bonds, indicating its potential in creating novel supramolecular structures (Pigge et al., 1999).
Novel Synthetic Approaches
- It has played a role in the synthesis of new covalent organic frameworks (COFs) with hydrazone linkages, expanding the possibilities in the field of porous materials (Uribe-Romo et al., 2011).
Safety And Hazards
I couldn’t find specific safety and hazard information for 1,3,5-Tribromo-2-methoxy-4-methylbenzene.
Future Directions
There are no specific future directions mentioned for 1,3,5-Tribromo-2-methoxy-4-methylbenzene in the sources I found.
properties
IUPAC Name |
1,3,5-tribromo-2-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-4-5(9)3-6(10)8(12-2)7(4)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPAMFEYWGNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044939 | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
CAS RN |
41424-36-6 | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tribromo-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ADB2UZ6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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